molecular formula C12H20N2O2 B14440135 3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 80355-08-4

3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione

Katalognummer: B14440135
CAS-Nummer: 80355-08-4
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: TXFMCYQSQNKRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method involves the reaction of a cyclohexanone derivative with urea or thiourea under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the butyl group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalytic hydrogenation and oxidation reactions are often employed to achieve the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Eigenschaften

CAS-Nummer

80355-08-4

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-butyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-2-3-9-14-10(15)12(13-11(14)16)7-5-4-6-8-12/h2-9H2,1H3,(H,13,16)

InChI-Schlüssel

TXFMCYQSQNKRSI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)C2(CCCCC2)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.